Specific Scientific Field: Organic Chemistry
Summary of the Application: Trans-1,2-Cyclohexanediol is used as an intermediate in organic chemical synthesis .
Methods of Application or Experimental Procedures: One method of producing trans-1,2-Cyclohexanediol involves the hydrolysis of cyclohexene oxide (CHO). This process is conducted by heating in water between 100 and 140 °C without another catalyst.
Results or Outcomes: The hydrolysis of cyclohexene oxide resulted in 100% yield of trans-1,2-Cyclohexanediol with 100% purity.
Trans-1,2-Cyclohexanediol is a diol compound with the molecular formula CHO and is characterized by its trans configuration. It is a stereoisomer of 1,2-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is primarily known as a metabolite of cyclohexene oxide and is utilized in various chemical syntheses and reactions due to its unique structural properties .
Trans-1,2-Cyclohexanediol has been studied for its biological activity, particularly as a metabolite. While specific pharmacological effects are not extensively documented, its structural similarity to other diols suggests potential interactions with biological systems. Some studies indicate that it may exhibit low toxicity and could be involved in metabolic pathways related to cyclohexene derivatives .
Several methods exist for synthesizing trans-1,2-Cyclohexanediol:
Studies examining the interactions of trans-1,2-Cyclohexanediol with other compounds have indicated its role as a metabolite in biochemical pathways. Its interactions with enzymes involved in oxidation-reduction processes have been explored, highlighting its potential effects on metabolic rates and pathways related to cyclohexene derivatives .
Trans-1,2-Cyclohexanediol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Cis-1,2-Cyclohexanediol | Stereoisomer | Hydroxyl groups on the same side; different physical properties |
Cyclohexanol | Monohydroxy alcohol | Contains only one hydroxyl group; simpler structure |
Cyclohexene | Unsaturated hydrocarbon | No hydroxyl groups; reactive double bond |
1,2-Ethanediol (Ethylene Glycol) | Simple diol | Smaller size; widely used as an antifreeze and solvent |
Trans-1,2-Cyclohexanediol's unique trans configuration allows for distinct reactivity patterns compared to its cis counterpart and other similar compounds. This configurational difference significantly influences its chemical behavior and biological interactions .
Irritant